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molecular formula C7H3ClF3N3 B078755 Fluoromidine CAS No. 13577-71-4

Fluoromidine

Cat. No. B078755
M. Wt: 221.57 g/mol
InChI Key: QJYOCYOOZHULNN-UHFFFAOYSA-N
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Patent
US04031107

Procedure details

Also, 6-chloro-2-(trifluoromethyl)-1H-imidazo [4,5-b] pyridine was prepared by reduction of 1-hydroxy-6-chloro-2-(trifluoromethyl)-1H-imidazo [4,5-b] pyridine with thionyl bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[N:2]1[C:10]2[C:5](=[N:6][CH:7]=[C:8]([Cl:11])[CH:9]=2)[N:4]=[C:3]1[C:12]([F:15])([F:14])[F:13].S(Br)(Br)=O>>[Cl:11][C:8]1[CH:9]=[C:10]2[NH:2][C:3]([C:12]([F:13])([F:14])[F:15])=[N:4][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(=NC2=NC=C(C=C21)Cl)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=NC1)N=C(N2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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